molecular formula C11H17NO3 B2895909 Tert-butyl 5-formyl-1,2,3,4-tetrahydropyridine-1-carboxylate CAS No. 1374654-03-1

Tert-butyl 5-formyl-1,2,3,4-tetrahydropyridine-1-carboxylate

Cat. No.: B2895909
CAS No.: 1374654-03-1
M. Wt: 211.261
InChI Key: VMJWVOLTYVYRPY-UHFFFAOYSA-N
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Description

Tert-butyl 5-formyl-1,2,3,4-tetrahydropyridine-1-carboxylate: is an organic compound with the molecular formula C11H17NO3 and a molecular weight of 211.26 g/mol . It is a derivative of tetrahydropyridine, featuring a formyl group at the 5-position and a tert-butyl ester at the 1-position. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-formyl-1,2,3,4-tetrahydropyridine-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-formyl-1,2,3,4-tetrahydropyridine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tert-butyl 5-formyl-1,2,3,4-tetrahydropyridine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 5-formyl-1,2,3,4-tetrahydropyridine-1-carboxylate involves its interaction with specific molecular targets. The formyl group can participate in various chemical reactions, such as nucleophilic addition, which can modify the activity of enzymes or receptors. The tert-butyl ester group provides stability and lipophilicity, enhancing the compound’s ability to interact with lipid membranes and other hydrophobic environments .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 5-formyl-3,4-dihydropyridine-1-carboxylate
  • Tert-butyl 5-formyl-3-methyl-1,2,3,4-tetrahydropyridine-1-carboxylate

Uniqueness

Tert-butyl 5-formyl-1,2,3,4-tetrahydropyridine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

tert-butyl 5-formyl-3,4-dihydro-2H-pyridine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-6-4-5-9(7-12)8-13/h7-8H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMJWVOLTYVYRPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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